molecular formula C8H14NO B13144971 9-Azabicyclo[3.3.1]nonanen-oxyl

9-Azabicyclo[3.3.1]nonanen-oxyl

Cat. No.: B13144971
M. Wt: 140.20 g/mol
InChI Key: SZAKAAGHPLUEPM-UHFFFAOYSA-N
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Description

9-Azabicyclo[3.3.1]nonanen-oxyl is a sterically unhindered and stable nitroxyl radical. It is known for its efficiency in catalyzing the oxidation of alcohols to their corresponding carbonyl compounds. This compound is part of a class of nitroxyl radicals that exhibit enhanced reactivity compared to other similar compounds, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azabicyclo[3.3.1]nonanen-oxyl typically involves the oxidation of 9-azabicyclo[3.3.1]nonane. One common method employs the use of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) as an oxidant under ambient conditions . The reaction is carried out at room temperature using ambient air as the oxidant, making it an efficient and environmentally friendly process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process is designed to be scalable and cost-effective, adhering to principles of green chemistry .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Azabicyclo[3.3.1]nonanen-oxyl is unique due to its sterically unhindered structure, which enhances its reactivity compared to other nitroxyl radicals like TEMPO. This allows it to efficiently catalyze oxidation reactions under mild conditions and with broad functional group compatibility .

Properties

Molecular Formula

C8H14NO

Molecular Weight

140.20 g/mol

InChI

InChI=1S/C8H14NO/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2

InChI Key

SZAKAAGHPLUEPM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)N2[O]

Origin of Product

United States

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